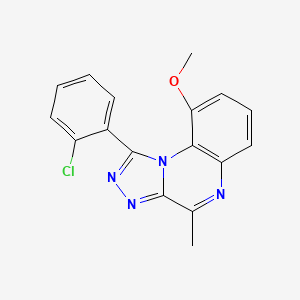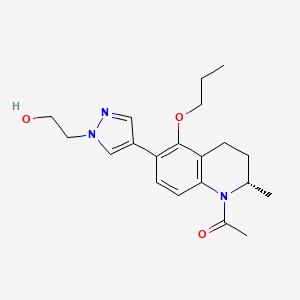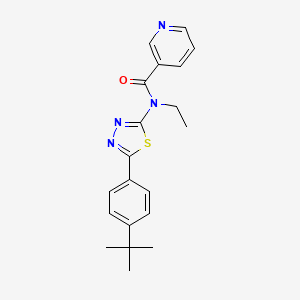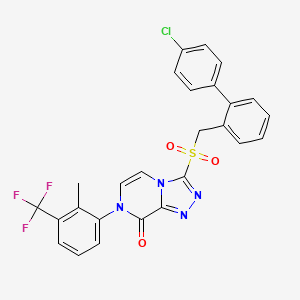
Triazolo-pyridine derivative 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazolo-pyridine derivative 5 is a nitrogen-containing heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a unique structure that combines the triazole and pyridine rings, making it a valuable scaffold for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of triazolo-pyridine derivative 5 typically involves the cyclization of N-(2-pyridyl)amidines or N-(2-pyridyl)guanidines. Common oxidizing agents used in these reactions include sodium hypochlorite, lead tetraacetate, and manganese dioxide. More environmentally friendly oxidizers such as phenyliodine bis(trifluoroacetate) and iodine/potassium iodide are also employed .
Industrial Production Methods: Industrial production of this compound often utilizes catalytic oxidation methods. For example, the conversion of N-(2-pyridyl)guanidines to 2-amino triazolo-pyridines can be achieved using copper bromide and 1,10-phenanthroline as catalysts. Additionally, the use of heterogeneous catalysts like copper oxide-zinc oxide/alumina-titania has been reported .
Chemical Reactions Analysis
Types of Reactions: Triazolo-pyridine derivative 5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium hypochlorite or lead tetraacetate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidizing Agents: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reducing Agents: Sodium borohydride.
Catalysts: Copper bromide, 1,10-phenanthroline, copper oxide-zinc oxide/alumina-titania.
Major Products: The major products formed from these reactions include various substituted triazolo-pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
Triazolo-pyridine derivative 5 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of triazolo-pyridine derivative 5 involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Triazoloquinoline: Another nitrogen-containing heterocycle with similar biological activities.
Thiazolopyridine: Known for its antimicrobial and anti-inflammatory properties.
Oxadiazolopyridine: Exhibits significant pharmacological activities, including anticancer and antiviral effects.
Uniqueness: Triazolo-pyridine derivative 5 stands out due to its unique combination of triazole and pyridine rings, which provides a versatile scaffold for drug development. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C17H13ClN4O |
|---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-9-methoxy-4-methyl-[1,2,4]triazolo[4,3-a]quinoxaline |
InChI |
InChI=1S/C17H13ClN4O/c1-10-16-20-21-17(11-6-3-4-7-12(11)18)22(16)15-13(19-10)8-5-9-14(15)23-2/h3-9H,1-2H3 |
InChI Key |
MGVXODADYYKJPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CC=C2)OC)N3C1=NN=C3C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[1-[2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)-8-tert-butyl-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]-4,4-dimethylpentyl]-N-(2H-tetrazol-5-ylmethyl)benzamide](/img/structure/B10836383.png)
![3-[[4-[1-(8-Tert-butyl-3-oxo-2-piperidin-1-yl-1,4-diazaspiro[4.5]dec-1-en-4-yl)propyl]benzoyl]amino]propanoic acid](/img/structure/B10836393.png)
![4-[1-[8-tert-butyl-2-[3-(3,3-dimethylbutoxy)phenyl]-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]-4,4-dimethylpentyl]-N-(2H-tetrazol-5-ylmethyl)benzamide](/img/structure/B10836400.png)

![2-chloro-N-[2-(4,4-difluoropiperidin-1-yl)-2-(1,3-thiazol-5-yl)ethyl]-6-methylbenzamide](/img/structure/B10836408.png)

![Thieno[2,3-c]pyridine derivative 1](/img/structure/B10836414.png)



![1-[3-(4-Fluorophenyl)-8-methyl-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]ethanone](/img/structure/B10836456.png)
